3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid
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Overview
Description
3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid typically involves the following steps:
Electrophilic Aromatic Substitution:
Amidation: The next step involves the formation of an amide bond between the benzenesulfonyl group and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzenesulfonamides.
Scientific Research Applications
3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to disrupted cellular metabolism and apoptosis . The compound interacts with the active site of the enzyme, blocking its activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic Acid Derivatives: These compounds also contain a benzenesulfonyl group and exhibit similar enzyme inhibitory properties.
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonamide moiety and are used in similar applications, such as enzyme inhibition and antimicrobial activity.
Uniqueness
3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid is unique due to its specific structural configuration, which provides enhanced selectivity and potency in enzyme inhibition compared to other similar compounds. Its ability to selectively target carbonic anhydrase IX makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
3-[[5-(benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S2/c1-14-10-11-18(28(24,25)17-8-3-2-4-9-17)13-19(14)29(26,27)21-16-7-5-6-15(12-16)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSZLPKRQVAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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